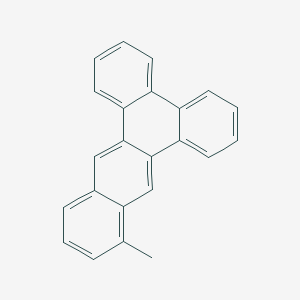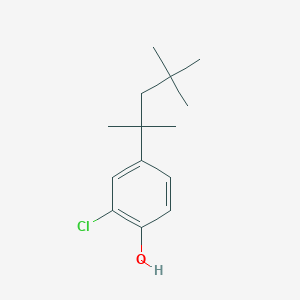![molecular formula C34H58O5 B101018 [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate CAS No. 15484-00-1](/img/structure/B101018.png)
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate
Vue d'ensemble
Description
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate is a useful research compound. Its molecular formula is C34H58O5 and its molecular weight is 546.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structures and Molecular Conformations
Research has explored the crystal structures and molecular conformations of compounds structurally similar to the specified chemical. For example, the study of 5,22-Stigmastadien-3β-yl p-toluenesulfonate revealed insights into the conformation about C=C bonds and linear supramolecular chains in crystals (Ketuly et al., 2010). Another study on 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate discussed ring conformations in steroids and their intermolecular interactions (Zhou et al., 2015).
Medicinal and Pharmacological Properties
Studies have also investigated the potential medicinal properties of structurally related compounds. For instance, research into 17βH-Periplogenin isolated from the root bark of Periploca sepium Bunge, a traditional Chinese medicine, revealed specific molecular conformations and potential medicinal applications (Zhang et al., 2012).
Anti-Microbial and Anti-Cancer Applications
The antimicrobial and anticancer properties of similar compounds have been a focus of research. A study on androsterone derivatives demonstrated their potential as inhibitors of androgen biosynthesis, which could have implications for treating certain cancers (Djigoué et al., 2012). Additionally, the exploration of triorganotin(IV) derivatives of sodium deoxycholate for antimicrobial and antitumor activities provides insights into the therapeutic potential of these compounds (Shaheen et al., 2014).
Synthesis and Structural Elucidation
Research on the synthesis and structural elucidation of similar compounds has been conducted. For instance, a study on the synthesis of liver X receptor agonists from hydeoxycholic acid highlights the process of synthesizing and evaluating steroidal compounds for potential medical applications (Ching, 2013).
Molecular Interactions and Properties
The examination of molecular interactions and properties of these compounds is crucial in understanding their potential applications. A study on prednisolone acetate explored its crystal structure and electrostatic properties using a transferred multipolar atom model, providing valuable insights for pharmaceutical applications (Shahid et al., 2017).
Propriétés
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58O5/c1-7-36-19-20-37-21-22-38-32(35)39-27-15-17-33(5)26(23-27)11-12-28-30-14-13-29(25(4)10-8-9-24(2)3)34(30,6)18-16-31(28)33/h11,24-25,27-31H,7-10,12-23H2,1-6H3/t25-,27+,28+,29-,30+,31+,33+,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLKPGBQKGWBGV-DYQRUOQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCOCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate | |
CAS RN |
15484-00-1 | |
| Record name | Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15484-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-[2-(2-ethoxyethoxy)ethyl carbonate] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholest-5-en-3β-yl 2-(2-ethoxyethoxy)ethyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the length of the alkyl chain in cholesterol derivatives affect their helical twisting power in cholesteric liquid crystals?
A1: Research suggests that the helical twisting power (P) of alkyl carbonate esters of cholesterol, including CEEC, quickly reaches a saturation point as the alkyl chain length increases []. This observation supports the model attributing the helical twist to the effective length of the alkyl chain projected along the nearest C—O bond. Essentially, beyond a certain length, further additions to the alkyl chain do not significantly impact the overall twisting power.
Q2: Does Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate exhibit a thermally induced helical inversion?
A2: While initial studies suggested that CEEC might exhibit thermally induced helical inversion [], further investigation revealed this to be untrue []. The previously observed inversion was likely due to impurities within the sample. Purified CEEC consistently forms a right-handed helix with a pitch of 6000 Å at room temperature, showing no signs of inversion upon heating.
Q3: How does the pitch of CEEC change with temperature?
A3: Interestingly, unlike many other single-component cholesteric liquid crystals, the pitch of CEEC actually increases with increasing temperature []. This unusual behavior suggests a distinct response to thermal energy compared to other similar compounds. Furthermore, purification and aging of the CEEC sample were shown to influence the pitch, highlighting the importance of sample quality in studying these properties.
Q4: Can CEEC be used to validate theoretical models of optical activity in cholesteric liquid crystals?
A4: Yes, CEEC has been successfully employed to validate a macroscopic theory of optical activity in cholesteric liquid crystals []. By measuring the infrared linear dichroism of a nematic liquid crystal doped with a small amount of CEEC, researchers were able to calculate the circular dichroism of the resulting cholesteric phase. The close agreement between the calculated and observed values confirmed the validity of the theoretical model, demonstrating the utility of CEEC as a model compound in this field.
Q5: What challenges arise when studying the temperature dependence of the CEEC pitch?
A5: Maintaining sample purity and homogeneity presents a significant challenge []. Impurities can shift the temperature at which the pitch is measured, while aging can lead to increased disorientation within the sample domains. These factors necessitate careful sample preparation and handling to ensure accurate and reproducible measurements of the CEEC pitch as a function of temperature.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl](/img/structure/B100935.png)
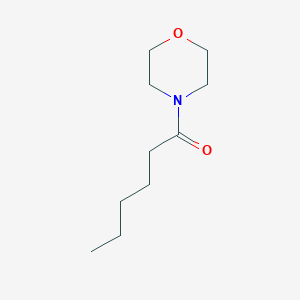
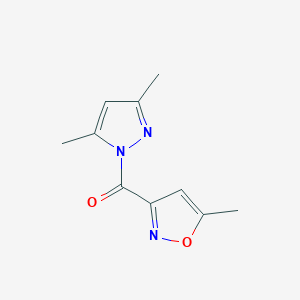
![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)
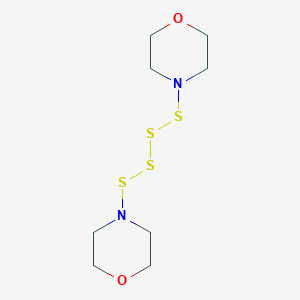
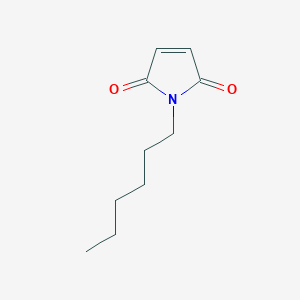

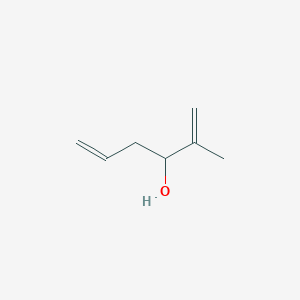

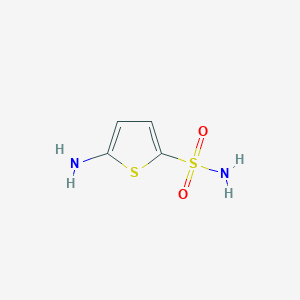
![5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione](/img/structure/B100959.png)

